Enhanced Metabolic Stability Relative to tert-Butyl Group in Bioactive Scaffolds
The 1-trifluoromethyl-cyclobutyl fragment present in 1-cyclobutyl-2,2,2-trifluoroethane-1,1-diol demonstrates enhanced resistance to metabolic clearance compared to the widely used tert-butyl group when incorporated into commercial drug and agrochemical scaffolds [1]. While the trifluoromethyl-cyclobutyl group exhibits a slightly larger steric size and moderately increased lipophilicity, it preserves the original mode of bioactivity while improving metabolic stability in multiple evaluated cases [1].
| Evidence Dimension | Metabolic stability improvement relative to tert-butyl |
|---|---|
| Target Compound Data | Enhanced resistance to metabolic clearance in several bioactive compounds (qualitative observation across multiple cases) |
| Comparator Or Baseline | tert-Butyl group in identical molecular scaffolds |
| Quantified Difference | Improved metabolic stability in some cases; exact fold-change not uniformly quantified but reported as enhanced |
| Conditions | Evaluation in commercial drug and agrochemical scaffolds (in vitro metabolic assays; specific assay details not provided in abstract) |
Why This Matters
For drug discovery programs seeking to replace metabolically labile tert-butyl groups with a more stable isostere without sacrificing bioactivity, this compound provides a validated entry point to the trifluoromethyl-cyclobutyl fragment class.
- [1] Ahunovych V, et al. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. 2024;4(11):4507-4517. View Source
